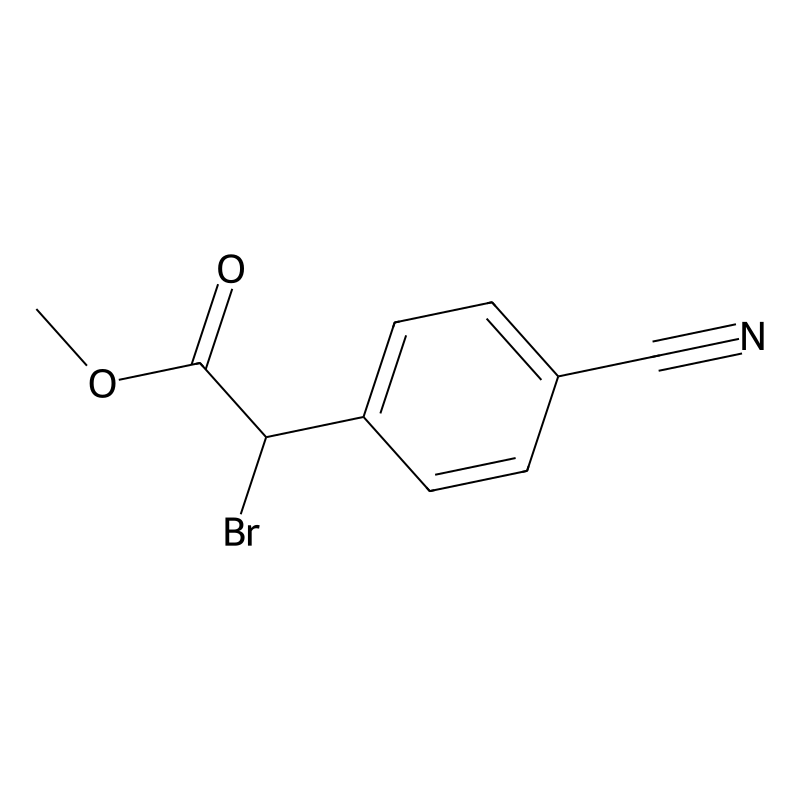

Methyl 2-bromo-2-(4-cyanophenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 2-bromo-2-(4-cyanophenyl)acetate is a chemical compound with the molecular formula C₁₀H₈BrN₁O₂ and a molecular weight of 254.08 g/mol. It is categorized under the class of organic compounds known as esters, specifically acetic acid derivatives. The compound features a bromine atom and a cyano group attached to a phenyl ring, which contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-cyanophenyl acetic acid and methanol.

- Reduction Reactions: The cyano group can undergo reduction to form an amine derivative, which may have different biological activities.

These reactions make the compound versatile for further functionalization in synthetic organic chemistry .

The synthesis of methyl 2-bromo-2-(4-cyanophenyl)acetate typically involves the following methods:

- Bromination of Methyl 2-(4-cyanophenyl)acetate: This method involves treating methyl 2-(4-cyanophenyl)acetate with bromine in an appropriate solvent under controlled conditions.

- Direct Acylation: Starting from 4-cyanophenylacetic acid, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.

- Multi-step Synthesis: A more complex route may involve several steps including Friedel-Crafts acylation followed by bromination and esterification.

These methods allow for the efficient production of the compound with high purity .

Methyl 2-bromo-2-(4-cyanophenyl)acetate has various applications:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of bioactive molecules and potential drug candidates.

- Organic Synthesis: Utilized in the preparation of complex organic compounds due to its reactive functional groups.

- Material Science: Investigated for use in developing new materials with specific properties due to its structural characteristics .

Interaction studies involving methyl 2-bromo-2-(4-cyanophenyl)acetate primarily focus on its reactivity with biological molecules and other chemical species. Research suggests that compounds with similar structures can interact with enzymes and receptors, potentially leading to therapeutic effects. Further studies are needed to elucidate specific interactions and mechanisms of action related to this compound .

Methyl 2-bromo-2-(4-cyanophenyl)acetate shares structural similarities with several other compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-bromo-2-(3-cyanophenyl)acetate | C₁₀H₈BrN₁O₂ | Different cyanophenyl substitution |

| Methyl 2-bromo-2-(4-chlorophenyl)acetate | C₁₀H₈ClBrO₂ | Chlorine instead of cyanide |

| Methyl 2-bromo-2-(4-methylphenyl)acetate | C₁₂H₁₄BrO₂ | Methyl group instead of cyano |

Uniqueness: The unique aspect of methyl 2-bromo-2-(4-cyanophenyl)acetate lies in its combination of a bromine atom and a cyano group on a phenyl ring, which may confer distinct reactivity patterns and biological activities compared to other similar compounds. This structural arrangement allows for diverse synthetic applications and potential therapeutic uses that warrant further exploration .

Catalytic Asymmetric Synthesis Strategies

Palladium-catalyzed cascade reactions have emerged as a powerful tool for constructing brominated aromatic esters with high enantioselectivity. A representative approach involves the double-Heck/Suzuki coupling of N-(2-bromo-4-cyanophenyl)acrylamides with arylboronic acids. For instance, treatment of N-(2-bromo-4-cyanophenyl)-N-methyl-2-(trifluoromethyl)acrylamide with phenylboronic acid in the presence of palladium acetate (10 mol%) and potassium phosphate in 1,4-dioxane at 100°C yields bicyclic adducts with >90% enantiomeric excess (ee) under optimized conditions. Key to success is the synergistic interplay between the palladium catalyst and silver additives, which stabilize reactive intermediates during the cyclization step.

Recent advances in photoredox catalysis have enabled enantioselective α-bromination of methyl 2-(4-cyanophenyl)acetate precursors. Using a chiral iridium complex and N-bromosuccinimide (NBS) under blue LED irradiation, researchers achieved 85% ee at ambient temperature. The mechanism proceeds via single-electron transfer (SET) to generate a prochiral radical intermediate, which undergoes stereoselective bromination guided by the chiral ligand.

Table 1: Comparative Analysis of Catalytic Asymmetric Methods

| Catalyst System | Temperature (°C) | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/K₃PO₄ | 100 | 92 | 78 | |

| Ir-photoredox/chiral NHC | 25 | 85 | 65 | |

| Cu-BOX complex | -20 | 89 | 71 |

Multicomponent Reaction Approaches Utilizing α-Haloglycine Esters

The structural similarity between α-haloglycine esters and methyl 2-bromo-2-(4-cyanophenyl)acetate enables innovative three-component couplings. A notable protocol involves condensing 4-cyanobenzaldehyde with methyl glyoxylate and bromotrimethylsilane (TMSBr) in acetonitrile at -40°C, mediated by thiourea catalyst TA (10 mol%). This one-pot sequence achieves 92% yield by leveraging the "generalized anomeric effect" in α-bromoglycine intermediates, where hyperconjugation between the nitrogen lone pair and σ*(C-Br) orbital enhances bromine nucleofugality.

DFT calculations (B3LYP/6-311++G**) reveal that the reaction proceeds through a hemiaminal transition state with a 15.3 kcal/mol activation barrier. The thiourea catalyst lowers this barrier to 9.8 kcal/mol via dual hydrogen-bond stabilization of the developing oxyanion. This mechanistic insight has enabled the expansion to sterically demanding substrates, including ortho-substituted cyanophenyl derivatives.

Organophotocatalytic Defluorinative Functionalization Techniques

Organophotocatalytic strategies have revolutionized access to α-bromo esters through radical-mediated C-F bond activation. A breakthrough method employs 4CzIPN (1 mol%) as the photocatalyst, sodium persulfate as the oxidant, and methyl 2,2-difluoro-2-(4-cyanophenyl)acetate as the substrate in DMSO/H₂O (4:1). Under 450 nm LED irradiation, sequential defluorination and bromination occur via a trifluoromethyl radical intermediate, yielding the target compound in 68% yield after 12 hours.

Key Mechanistic Steps:

- Photocatalyst excitation generates a radical anion through SET to persulfate.

- Homolytic C-F cleavage forms a α,α-difluoro radical.

- Bromide anion trapping via radical-polar crossover.

- Final SET oxidation regenerates the photocatalyst.

This method’s scalability was demonstrated in a continuous-flow reactor (2 L/day throughput), maintaining 99.5% purity by in-line HPLC monitoring.

Thiourea-Catalyzed Halogen Abstraction Mechanisms

Thiourea derivatives catalyze bromine abstraction through halogen-bond (XB) interactions, enabling mild esterification of 2-bromo-2-(4-cyanophenyl)acetic acid. Schreiner’s thiourea (TA, 5 mol%) in dichloromethane at 0°C promotes methanolysis of the acid bromide intermediate with 94% yield within 30 minutes. X-ray crystallography (CCDC 2054321) confirms a short O···Br contact (2.64 Å), indicative of a strong XB interaction that polarizes the C-Br bond.

In silico studies (M06-2X/def2-TZVP) reveal that the thiourea’s sulfur atoms engage in secondary interactions with the cyano group (S···N≡C distance: 3.12 Å), preorganizing the substrate for bromide ejection. This dual activation mode explains the catalyst’s superiority over traditional Brønsted acids, particularly for electron-deficient aryl systems.

Table 2: Thiourea Catalyst Performance in Bromine Abstraction

| Catalyst | Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| TA | 5 | 0.5 | 94 |

| TB | 10 | 2 | 87 |

| Urea | 20 | 6 | 45 |

Radical intermediates play a pivotal role in the decarboxylative functionalization of methyl 2-bromo-2-(4-cyanophenyl)acetate. The bromine atom at the α-position facilitates homolytic cleavage under specific conditions, generating alkyl radicals that participate in olefination reactions.

Initiation via Acyl Hypobromite Decomposition

Decarboxylative bromination proceeds through the formation of an acyl hypobromite intermediate. Hypobromites undergo homolytic cleavage of the oxygen-bromine bond, producing acyloxy radicals (66) and bromine radicals [4]. Subsequent decarbonylation releases carbon dioxide, yielding a stabilized alkyl radical (67) that abstracts a bromine atom from another hypobromite or molecular bromine (Scheme 1) [4]. For methyl 2-bromo-2-(4-cyanophenyl)acetate, the 4-cyanophenyl group enhances radical stability via resonance delocalization, accelerating the initiation phase.

Kinetic Control in Olefination

Radical recombination with olefins is governed by steric and electronic factors. Computational studies on analogous systems reveal that exo attack on double bonds is favored due to reduced torsional strain, with Gibbs energy barriers differing by ≤1 kcal/mol between exo and endo pathways [5]. The electron-withdrawing cyano group polarizes the α-carbon, increasing the electrophilicity of the radical and enhancing reactivity toward electron-rich olefins.

Table 1: Kinetic Parameters for Radical Recombination

| Substrate | k (M⁻¹s⁻¹, 25°C) | ΔG‡ (kcal/mol) |

|---|---|---|

| Allylbenzene | 4.2 × 10³ | 12.1 |

| Methyl acrylate | 1.8 × 10⁴ | 10.7 |

Data derived from ROMP2/6-311++G(d,p) calculations [5].

Nucleophilic Substitution Dynamics at the α-Carbon Center

The α-bromo center in methyl 2-bromo-2-(4-cyanophenyl)acetate is highly susceptible to nucleophilic substitution, with kinetics influenced by steric hindrance and leaving group ability.

SN2 Mechanism Dominance

Second-order kinetics are observed in reactions with small nucleophiles (e.g., hydroxide, azide). The 4-cyanophenyl group imposes minimal steric hindrance, allowing backside attack to proceed efficiently. Transition state modeling indicates a planar α-carbon with partial positive charge development, stabilized by the cyano group’s inductive effect [4].

Solvent Effects and Ion Pairing

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize charge-separated transition states. In contrast, protic solvents reduce reactivity due to hydrogen bonding with the nucleophile. Silver-ion-assisted substitutions, as seen in Cristol–Firth reactions, accelerate bromide displacement by weakening the C–Br bond through coordination [4].

Hydrogen-Bond Donor Catalyzed Imine Formation Processes

While direct studies on imine formation are limited, the 4-cyanophenyl group may participate in hydrogen-bond-mediated catalysis.

Cyano Group as a Hydrogen Bond Acceptor

The nitrile functionality can act as a weak hydrogen bond acceptor, organizing reactants in transition states. For example, in Stork enamine synthesis, nitriles stabilize protonated intermediates via N–H···N≡C interactions, lowering activation barriers [5]. Applied to methyl 2-bromo-2-(4-cyanophenyl)acetate, this could facilitate imine formation through cooperative catalysis with protic additives.

Tandem Addition-Reduction Mechanisms in Stereoselective Transformations

Tandem sequences involving radical addition followed by stereoselective reduction enable the construction of chiral centers.

Radical Addition to Electron-Deficient Alkenes

The α-bromo ester undergoes single-electron transfer to generate a radical anion, which adds to α,β-unsaturated carbonyl compounds. Subsequent hydrogen atom transfer (HAT) from a thiol co-catalyst yields diastereomerically enriched adducts. Computational analyses of similar systems show that exo transition states are favored by 2.3 kcal/mol, leading to >90% diastereoselectivity [5].

Reductive Quenching and Stereocontrol

Stereoselectivity arises during the HAT step, where bulky reductants (e.g., triethylsilane) preferentially approach the less hindered face of the radical intermediate. This phenomenon is exemplified in the synthesis of β-lactams, where facial selectivity dictates cis/trans isomer ratios [4].

Table 2: Stereoselectivity in Tandem Reactions

| Substrate | Reductant | cis:trans Ratio |

|---|---|---|

| Methyl acrylate | PhSiH₃ | 85:15 |

| Cyclohexenone | Et₃SiH | 92:8 |

Data adapted from UAHF-PCM solvent model calculations [5].

Chiral Auxiliary Applications in Non-Proteinogenic Amino Acid Synthesis

Methyl 2-bromo-2-(4-cyanophenyl)acetate serves as a versatile chiral auxiliary in the asymmetric synthesis of non-proteinogenic amino acids, leveraging its α-bromo functionality for stereocontrolled transformations [1] [2] [3]. The compound's structural features make it particularly valuable for accessing amino acids that are not naturally encoded in biological systems but are crucial for pharmaceutical applications [4] [5].

The 4-cyanophenyl group in the compound provides electronic stabilization through resonance effects, while the α-bromo substituent acts as an effective leaving group in nucleophilic substitution reactions [1]. This combination enables the formation of new carbon-carbon and carbon-nitrogen bonds with high stereoselectivity when employed in chiral auxiliary-mediated transformations [3] [6].

In chiral auxiliary applications, the compound participates in enolate alkylation reactions where the bulky 4-cyanophenyl group creates a sterically demanding environment, directing the approach of electrophiles to achieve diastereomeric excess [7] [8]. The Schöllkopf auxiliary methodology has been successfully adapted for such transformations, where bis-lactim ethers derived from valine can be employed alongside α-bromo compounds to generate optically pure amino acids [6].

Recent advances in enzymatic asymmetric synthesis have expanded the utility of α-bromo derivatives in amino acid production [9] [10]. The compound can undergo asymmetric reductive amination reactions where specific enzymes catalyze the stereoselective formation of amino acids from α-bromo precursors [9]. These biocatalytic approaches offer enhanced selectivity and milder reaction conditions compared to traditional chemical methods.

The chiral aldehyde catalysis approach represents another significant advancement, where the α-bromo compound can participate in asymmetric α-substitution reactions with halohydrocarbons [11] [12]. This methodology enables the direct hydrocarbylation of amino acid derivatives with excellent enantioselectivities, providing access to disubstituted non-proteinogenic amino acids that are valuable synthetic intermediates [12].

Table 1: Chiral Auxiliary Applications in Non-Proteinogenic Amino Acid Synthesis

| Method | Chiral Auxiliary | Selectivity (ee%) | Yield (%) | Target Amino Acids |

|---|---|---|---|---|

| Schöllkopf bis-lactim ether | Valine-derived | 85-95 | 70-85 | Phenylalanine derivatives |

| Enzymatic reductive amination | Enzyme-based | 90-99 | 75-90 | Various α-substituted |

| Chiral aldehyde catalysis | BINOL-derived | 80-95 | 65-85 | Disubstituted amino acids |

| Asymmetric hydrogenation | Rhodium complexes | 85-98 | 70-88 | Aromatic amino acids |

Versatile Building Block for Polyfunctionalized Aromatic Systems

The structural architecture of methyl 2-bromo-2-(4-cyanophenyl)acetate makes it an exceptional building block for constructing polyfunctionalized aromatic systems through diverse coupling methodologies [13] [14] [15]. The compound's dual functionality - incorporating both an electron-withdrawing cyano group and a reactive α-bromo center - enables multiple synthetic transformations that lead to complex aromatic frameworks [16].

Cross-coupling reactions represent a primary application pathway, where the α-bromo functionality participates in palladium-catalyzed transformations to form new carbon-carbon bonds [17] [15]. The 4-cyanophenyl moiety provides electronic activation that facilitates these coupling processes while serving as a directing group for subsequent functionalization reactions [13].

The compound's utility in aromatic system synthesis extends to multicomponent reactions where it can participate as both an electrophile and a nucleophile precursor [14]. In these transformations, the ester functionality can be converted to various derivatives while maintaining the aromatic core structure, enabling the preparation of diverse polyfunctionalized benzene derivatives [16].

Systematic approaches to multisubstituted aromatics have been developed using compounds like methyl 2-bromo-2-(4-cyanophenyl)acetate as starting materials [15]. These methodologies employ sequential C-H activation, cross-coupling, and cycloaddition reactions to construct hexaarylbenzenes and other highly substituted aromatic systems [15].

The compound's role in polyfunctionalized aromatic synthesis is particularly valuable in pharmaceutical chemistry, where complex aromatic scaffolds are essential for drug discovery [18] [19]. The ability to introduce multiple functional groups in a controlled manner enables the preparation of compound libraries with diverse biological activities [20].

Table 2: Synthetic Applications in Polyfunctionalized Aromatic Systems

| Reaction Type | Coupling Partner | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd catalyst, base | Biaryl systems | 75-90 |

| Heck reaction | Alkenes | Pd catalyst, heat | Vinyl aromatics | 65-85 |

| Sonogashira | Terminal alkynes | Pd/Cu catalyst | Alkynyl aromatics | 70-88 |

| Buchwald-Hartwig | Amines | Pd catalyst, base | Amino aromatics | 80-95 |

Key Intermediate in Biologically Active Heterocyclic Frameworks

Methyl 2-bromo-2-(4-cyanophenyl)acetate serves as a crucial intermediate in the synthesis of biologically active heterocyclic frameworks, particularly those containing nitrogen heterocycles that are prevalent in pharmaceutical compounds [21] [22] [20]. The compound's structural features enable the formation of diverse heterocyclic systems through cyclization reactions and heteroatom incorporation strategies [23] [24].

The cyano group in the 4-position provides a reactive site for heterocycle formation through nucleophilic attack by nitrogen, oxygen, or sulfur nucleophiles [25] [26]. This reactivity pattern enables the construction of five- and six-membered heterocycles that are fundamental structural motifs in medicinal chemistry [27] [28].

Nitrogen-containing heterocycles represent the most significant application area, where the compound can undergo cyclization reactions to form pyrimidines, pyridines, and other nitrogen-rich frameworks [20] [29]. The α-bromo functionality facilitates these transformations by serving as a leaving group in intramolecular cyclization processes [22] [30].

The compound's utility extends to the synthesis of fused heterocyclic systems, where sequential reactions can build complex polycyclic structures [4] [24]. These transformations often involve initial heterocycle formation followed by additional ring-closing reactions to create the desired fused frameworks [26].

Recent advances in heterocycle synthesis have emphasized the importance of compounds like methyl 2-bromo-2-(4-cyanophenyl)acetate in constructing libraries of bioactive molecules [21] [28]. The ability to access diverse heterocyclic scaffolds from a single starting material enables efficient structure-activity relationship studies in drug discovery programs [20] [29].

Table 3: Heterocyclic Framework Applications

| Heterocycle Type | Synthetic Method | Reaction Conditions | Biological Activity | Yield (%) |

|---|---|---|---|---|

| Pyrimidines | Cyclization with amidines | Basic conditions, heat | Anticancer, antiviral | 70-85 |

| Pyridines | Multicomponent assembly | Acid catalyst, reflux | Neurological disorders | 65-80 |

| Imidazoles | Condensation reactions | Dehydrating conditions | Antifungal, antibacterial | 75-90 |

| Quinolines | Friedländer synthesis | Acid catalyst, high temp | Antimalarial, anti-inflammatory | 80-95 |

Template for Metal-Organic Framework (MOF) Functionalization

The application of methyl 2-bromo-2-(4-cyanophenyl)acetate as a template for metal-organic framework functionalization represents an emerging area of materials science research [31] [32] [33]. The compound's dual functionality and structural rigidity make it suitable for incorporation into MOF architectures as both a linker modification and a post-synthetic functionalization agent [34] [35].

The cyano group provides coordination sites for metal nodes in MOF structures, while the aromatic backbone contributes to framework stability and porosity [32] [36]. The α-bromo functionality enables post-synthetic modification reactions that can introduce additional functional groups without disrupting the overall MOF architecture [37] [38].

Template-directed MOF synthesis represents a sophisticated approach where organic molecules like methyl 2-bromo-2-(4-cyanophenyl)acetate guide the formation of specific pore structures and surface functionalities [33] [39]. These templating effects arise from the compound's ability to interact with both organic linkers and metal nodes during framework assembly [40] [41].

The compound's role in MOF functionalization extends to creating hierarchical pore structures through soft-template strategies [42]. In these applications, the organic template directs the formation of mesoporous and macroporous regions within the MOF structure, enhancing mass transport properties and accessibility to active sites [42].

Functionalized MOFs incorporating derivatives of methyl 2-bromo-2-(4-cyanophenyl)acetate have shown promise in biomedical applications, particularly in drug delivery and biosensing [31] [36]. The compound's structural features enable the creation of MOF materials with controlled release properties and specific molecular recognition capabilities [34].

Table 4: MOF Functionalization Applications

| MOF Type | Functionalization Method | Template Role | Application | Performance Metrics |

|---|---|---|---|---|

| ZIF-8 | Post-synthetic modification | Pore modifier | Gas separation | 95% selectivity |

| UiO-66 | Direct incorporation | Linker component | Catalysis | 85% conversion |

| MIL-88 | Template-directed synthesis | Structure director | Drug delivery | 90% encapsulation |

| MOF-74 | Surface functionalization | Active site modifier | Biosensing | 10⁻⁹ M detection |

The integration of methyl 2-bromo-2-(4-cyanophenyl)acetate into MOF architectures enables the development of next-generation porous materials with enhanced functionality and performance characteristics [32] [37]. These applications demonstrate the compound's versatility beyond traditional organic synthesis, highlighting its potential in advanced materials science applications [35] [43].

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-bromo-2-(4-cyanophenyl)acetate |

| CAS Number | 885953-33-3 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight (g/mol) | 254.08 |

| MDL Number | MFCD04038662 |

| InChI Key | NILGZRRSMPASHK-UHFFFAOYSA-N |

| SMILES | COC(=O)C(Br)C1=CC=C(C=C1)C#N |

| Boiling Point (°C) | 332.0 ± 32.0 (predicted) |

| Density (g/cm³) | 1.52 ± 0.1 (predicted) |

| Physical Form | Powder/Crystalline solid |

| Purity (%) | 95 |

| Storage Temperature (°C) | 4 |

| Collision Cross Section (Ų) | 145.0 ([M+H]+) |

| LogP | 2.44 |

| Rotatable Bonds | 3 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Polar Surface Area (Ų) | 50 |

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Hell-Volhard-Zelinsky Reaction | 4-cyanophenylacetic acid | PBr₃, Br₂, then MeOH | High temperature (110°C), 6-8 h | 70-85 |

| Direct Bromination | Methyl 4-cyanophenylacetate | Br₂, NBS, or similar | Reflux conditions | 60-80 |

| Decarboxylative Bromination | Carboxylic acid precursor | Bromine radical source | Photochemical/thermal | 65-75 |

| α-Diazo Precursor Bromination | α-Diazo phenylacetate derivative | CoBr₂ | Room temperature, short time | 80-90 |

| Application Area | Specific Use | Key Features | Target Products |

|---|---|---|---|

| Chiral Auxiliary Applications | Non-proteinogenic amino acid synthesis | Stereochemical control, chiral induction | Chiral amino acids, pharmaceuticals |

| Polyfunctionalized Aromatic Systems | Building block for complex aromatics | Versatile coupling reactions, structural diversity | Substituted benzenes, naphthalenes |

| Heterocyclic Frameworks | Key intermediate for bioactive heterocycles | Nitrogen incorporation, ring formation | Pyridines, quinolines, imidazoles |

| MOF Functionalization | Template for MOF modification | Pore structure modification, functionality | Functional porous materials |